3,4,5-Trihydroxypiperidin
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCNETIHECSPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Biosynthesis, and Natural Occurrence Research
Discovery and Elucidation from Biological Sources
The discovery of 3,4,5-trihydroxypiperidines, a class of iminosugars, has been a significant area of natural product research. nih.gov These compounds are structural analogues of pentose (B10789219) monosaccharides and have garnered attention for their biological activities. nih.govresearchgate.net
The novel imino acid, 2(S)-carboxy-3(R),4(R),5(S)-trihydroxypiperidine, was first isolated from the seeds of the African tree Baphia racemosa. rsc.orgrsc.org This compound is an analogue of glucuronic acid and was identified as a specific inhibitor of human liver β-D-glucuronidase. rsc.orgnih.gov The isolation process involved a series of steps including the use of Amberlite resins to separate the imino acid from other compounds. rsc.org
Another significant natural source of a 3,4,5-trihydroxypiperidine stereoisomer is the cucumber (Cucumis sativus). nih.govfigshare.comacs.org The iminosugar amino acid (2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid, also known as idoBR1, was isolated from cucumber fruits. nih.govfigshare.com The identification of idoBR1 was challenging due to its lack of a chromophore and its analytical behavior being similar to that of an amino acid. nih.govfigshare.comacs.org Gas chromatography-mass spectrometry (GC-MS) proved to be a more effective method for its resolution and quantification in cucumber extracts. acs.org
The genus Morus (mulberry) is another plant source for related iminosugars. researchgate.netnih.gov For instance, 1-deoxynojirimycin (B1663644) (DNJ), a related iminosugar with a (2R, 3R, 4R, 5S)-2-hydroxymethyl-3, 4, 5-trihydroxypiperidine structure, was first isolated from Morus alba. researchgate.net While not a direct isolation of 3,4,5-trihydroxypiperidine, the presence of structurally similar compounds in Morus species highlights the natural diversity of these iminosugars. researchgate.net
Table 1: Natural Sources of 3,4,5-Trihydroxypiperidine and Related Compounds
| Compound Name | Stereoisomer | Natural Source | Plant Part |
| 2-carboxy-3,4,5-trihydroxypiperidine | (2S,3R,4R,5S) | Baphia racemosa | Seeds |
| idoBR1 | (2R,3R,4R,5S) | Cucumis sativus | Fruit |
| 1-Deoxynojirimycin (DNJ) | (2R,3R,4R,5S) | Morus alba | Not Specified |
The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of these molecules. The stereochemical configuration of the 2-carboxy-3,4,5-trihydroxypiperidine isolated from Baphia racemosa was determined to be (2S,3R,4R,5S). rsc.orgrsc.org This assignment was primarily achieved through fast atom bombardment mass spectrometry. rsc.orgrsc.org Further confirmation of the stereochemistry of related synthetic compounds has been accomplished using X-ray crystallography.
For idoBR1, isolated from Cucumis sativus, the stereochemistry was identified as (2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid. nih.govfigshare.com It's noteworthy that this compound was synthesized before its isolation from a natural source. acs.orgnih.gov The stereochemistry of these natural isolates is a key factor in their specific biological activities, such as the selective inhibition of certain enzymes. nih.govnih.gov
Biosynthetic Pathway Elucidation Research
The biosynthesis of 3,4,5-trihydroxypiperidines involves complex biochemical routes. Research in this area aims to understand how plants and other organisms construct these molecules.
The formation of such compounds in nature is believed to occur through a series of enzymatic reactions. The biosynthesis of related enzymatic crosslinks in proteins like collagen and elastin (B1584352) starts with the enzymatic oxidation of lysine (B10760008) or hydroxylysine residues to form aldehydes. rsc.org These aldehydes can then undergo spontaneous condensation reactions. rsc.org While this is an example from protein chemistry, similar enzymatic steps are likely involved in the formation of piperidine (B6355638) rings from amino acid precursors in plants.
Recent advances in biotechnology have explored the use of enzymes for the synthesis of these compounds. For instance, transaminases and hydroxylases have been used to synthesize a related compound, (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (THPCA), from simpler precursors. Engineered cytochrome P450 enzymes have also been investigated for regioselective hydroxylation. Furthermore, biocatalytic cascades using transaminase and galactose oxidase enzymes have been developed to synthesize trihydroxypiperidine iminosugars directly from monosaccharides. researchgate.net
Non-enzymatic pathways, particularly those involving glycation reactions, are also a subject of study. rsc.org These reactions, such as the Maillard reaction between carbohydrates and proteins, can lead to the formation of advanced glycation endproducts (AGEs). rsc.org While not a direct biosynthetic pathway for 3,4,5-trihydroxypiperidines in plants, understanding these non-enzymatic processes provides insight into the broader chemical possibilities for the formation of related structures.
Research into Analogues and Related Natural Products
The study of 3,4,5-trihydroxypiperidines extends to a variety of structurally similar natural products and their synthetic analogues. These compounds often share a polyhydroxylated piperidine core but differ in their substituent groups and stereochemistry, which in turn affects their biological properties. nih.govresearchgate.net
A prominent related natural product is 1-deoxynojirimycin (DNJ), which is a five-membered pyrrolidine-based iminosugar. Another related compound is isofagomine. nih.gov Synthetic efforts have produced a wide range of analogues, including N- and O-alkylated and -arylated derivatives, which have shown remarkable biological activities, including immunosuppressant and antibacterial properties. nih.govresearchgate.net
Research has also focused on creating multivalent presentations of trihydroxypiperidine iminosugars, where multiple copies of the molecule are attached to a central scaffold. beilstein-journals.orgnih.gov This approach aims to enhance the inhibitory activity of the compounds. beilstein-journals.org The synthesis of these analogues often starts from readily available chiral precursors like D-mannose or D-ribono-1,4-lactone. researchgate.netcapes.gov.br
Synthetic Strategies and Chemical Transformations
Chiral Pool Approaches to Trihydroxypiperidine Scaffolds
The "chiral pool" provides a rich source of stereochemically defined starting materials, making it a cornerstone for the asymmetric synthesis of complex molecules like 3,4,5-trihydroxypiperidines. researchgate.net Carbohydrates, in particular, serve as versatile precursors due to their inherent chirality and abundance.
Derivatization from Monosaccharides (e.g., D-Mannose, D-Ribose, Pentoses)
Monosaccharides such as D-mannose, D-ribose, and other pentoses are readily available and have been extensively used as starting materials for the synthesis of various 3,4,5-trihydroxypiperidine stereoisomers. researchgate.netnih.govbeilstein-journals.org
A notable strategy involves the conversion of D-mannose into a D-lyxo-configured aldehyde, which serves as a versatile intermediate. researchgate.netresearchgate.netresearchgate.net This aldehyde can then be subjected to various chemical transformations to yield the target piperidine (B6355638) scaffolds. For instance, a double reductive amination strategy on a D-mannose-derived aldehyde has been successfully employed to synthesize natural 3,4,5-trihydroxypiperidines and their analogs. researchgate.netresearchgate.netresearchgate.net This approach has also been extended to the synthesis of N-alkylated derivatives by simply altering the amine source in the reductive amination step. beilstein-journals.org
| Starting Monosaccharide | Key Intermediate | Synthetic Strategy | Target Compound(s) |
| D-Mannose | D-lyxo-configured aldehyde | Double Reductive Amination | Natural 3,4,5-trihydroxypiperidines and analogs researchgate.netresearchgate.netresearchgate.net |
| D-Ribose | Not explicitly stated | Not explicitly stated | (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid researchgate.netresearchgate.net |
| Pentoses | Not explicitly stated | One-pot amination-cyclisation cascade | 3,4,5-trihydroxypiperidine stereoisomers nih.gov |
Utilization of Carbohydrate Lactones and Aldehyde Intermediates (e.g., D-Glucitolactone, D-Glucuronolactone)
Carbohydrate lactones and their corresponding aldehyde intermediates are valuable precursors in the synthesis of 3,4,5-trihydroxypiperidines. D-glucuronolactone, for instance, can be converted to (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid. The synthesis involves a series of steps including the protection of hydroxyl groups, formation of an epoxide, nucleophilic opening with sodium azide (B81097), and subsequent reductive cyclization. The stereochemistry of the final product is dictated by the stereochemistry of the starting D-glucuronolactone.
Similarly, D-glucitolactone has been used as a starting material to confirm the stereochemistry of the aforementioned trihydroxypiperidine carboxylic acid. Homochiral piperidines with a quaternary carbon branch at the C-2 position have also been synthesized from readily available carbohydrate lactones that contain a branched 2-C-hydroxymethyl substituent. researchgate.net This approach provides straightforward access to branched iminosugars. researchgate.net For example, (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid has been synthesized from D-ribose, highlighting the utility of carbohydrate-derived lactones and their intermediates. researchgate.netresearchgate.net
| Starting Material | Key Transformation(s) | Target Compound |
| D-Glucuronolactone | Protection, Epoxidation, Azide opening, Reductive cyclization | (2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid |
| D-Glucitolactone | Not detailed | Confirmation of stereochemistry |
| Carbohydrate lactones with 2-C-hydroxymethyl branch | Not detailed | Branched iminosugars researchgate.net |
| D-Ribose | Not detailed | (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid researchgate.netresearchgate.net |
Asymmetric Synthesis from Chiral Building Blocks (e.g., (R)-Glycidol)
(R)-glycidol, a commercially available and versatile chiral building block, has been successfully employed in the asymmetric synthesis of (3S,5S)-3,4,5-trihydroxypiperidine. aurigeneservices.com A key step in this synthesis is the Sharpless asymmetric dihydroxylation of an enantiomerically pure TBDMS-protected allylic alcohol, which is derived from (R)-glycidol. aurigeneservices.com This reaction generates a triol intermediate with excellent diastereoselectivity. aurigeneservices.com Subsequent chemical transformations under cascade reaction conditions lead to the formation of the desired piperidine azasugar in good yields. aurigeneservices.com This approach demonstrates the power of using small, readily available chiral molecules to construct more complex and stereochemically defined structures. aurigeneservices.com
Cascade and One-Pot Synthetic Methodologies
Cascade and one-pot reactions have emerged as powerful tools in modern organic synthesis, offering increased efficiency by minimizing purification steps and reducing waste. These strategies have been successfully applied to the synthesis of 3,4,5-trihydroxypiperidines.
Double Reductive Amination Strategies
The double reductive amination (DRA) of dicarbonyl carbohydrate derivatives with an external nitrogen source is a straightforward and widely used strategy for the synthesis of polyhydroxylated piperidines. researchgate.netresearchgate.netchim.it This method has been particularly effective when starting from a D-mannose-derived aldehyde with a D-lyxo configuration. researchgate.netresearchgate.net The versatility of the DRA strategy allows for the synthesis of a diverse range of 3,4,5-trihydroxypiperidines, including natural products and their analogs, by simply varying the amine used in the reaction. researchgate.netbeilstein-journals.orgresearchgate.net For example, this approach has been used to prepare N-alkylated trihydroxypiperidines by employing different primary amines as the nitrogen source. beilstein-journals.org The reaction typically proceeds via the formation of a dialdehyde (B1249045) intermediate, which then undergoes reductive amination and cyclization. beilstein-journals.org
| Starting Material | Nitrogen Source | Key Reaction | Product |
| D-mannose-derived aldehyde | Various amines | Double Reductive Amination | Diversely functionalized 3,4,5-trihydroxypiperidines researchgate.netresearchgate.net |
| D-mannose-derived aldehyde | 3-azidopropyl-1-amine | Double Reductive Amination | N-alkylated trihydroxypiperidine beilstein-journals.org |
Ring-Closure and Intramolecular Cyclization Techniques
Intramolecular cyclization represents a powerful strategy for the formation of the piperidine ring, often proceeding with high stereocontrol.
A key method for synthesizing N-alkoxy analogues of 3,4,5-trihydroxypiperidine involves the intramolecular N-cyclization of hydroxylamine (B1172632) derivatives. acs.orgacs.org These hydroxylamine precursors are typically generated from the reduction of corresponding oximes. acs.orgacs.org One approach involves the reductive hydroxyamination of an aldehyde group in the presence of a primary tosylated alcohol, which then undergoes in situ cyclization upon neutralization. acs.orgacs.org
Another effective technique is the intramolecular Mitsunobu coupling of a hydroxylamine with a primary alcohol. acs.orgfigshare.com This method has proven particularly useful for preparing compounds featuring a trans diol structure. acs.orgfigshare.com The starting hydroxylamine derivatives can be prepared from carbohydrates bearing an unprotected 6-hydroxyl group via reaction with N-hydroxyphthalimide followed by treatment with hydrazine. acs.org
Reductive amination is a widely employed strategy for the synthesis of piperidine iminosugars. This can be achieved through either a ring-closure of nitrogen-containing carbohydrate-based precursors or a double reductive amination (DRA) of dicarbonyl carbohydrate derivatives with an external nitrogen source. researchgate.net
A stereodivergent synthetic strategy utilizes a carbohydrate-derived nitrone as a key intermediate. nih.gov The addition of Grignard reagents to this nitrone generates hydroxylamines, which can then undergo a final ring-closure reductive amination step to afford C-2 substituted trihydroxypiperidines. nih.gov The conditions for this cyclization, typically involving hydrogen and a palladium catalyst (Pd/C) with catalytic acetic acid in methanol, are effective even with mixtures of hydroxylamine and nitrone, leading to excellent yields of the desired piperidines. nih.gov
Double reductive amination (DRA) of a D-mannose-derived "masked" dialdehyde with various amines has been used to synthesize a range of N-alkyl trihydroxypiperidines. researchgate.netchim.it While a "one-pot" procedure involving catalytic hydrogenation can be used, it sometimes suffers from poor reproducibility with alkyl amines. chim.it A more versatile approach involves the initial deprotection of the aldehyde followed by reductive amination using sodium cyanoborohydride (NaBH3CN) as the reducing agent. chim.it
Stereocontrolled Synthesis and Stereoisomer Generation
The biological activity of 3,4,5-trihydroxypiperidines is highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods is of paramount importance.
The synthesis of "all-cis" trihydroxypiperidines has been achieved from a common carbohydrate-derived piperidinone intermediate. mdpi.com This ketone can be converted to the desired products through reductive amination or alkylation of the resulting alcohol. mdpi.com The "all-cis" configuration refers to the relative stereochemistry of the hydroxy and amine substituents on the piperidine ring. mdpi.com Additionally, a general method starting from the chiral N-Boc-5-hydroxy-3-piperidene allows for the stereoselective synthesis of all four stereoisomers of 3,4,5-trihydroxypiperidines through stereoselective epoxidation and regioselective ring-cleavage. acs.orgfigshare.com
| Starting Material | Key Transformation | Target Stereoisomer |
| Carbohydrate-derived piperidinone | Reductive amination/alkylation | "All-cis" trihydroxypiperidines |
| N-Boc-5-hydroxy-3-piperidene | Stereoselective epoxidation, regioselective ring-cleavage | All four stereoisomers |
Achieving high levels of diastereoselectivity and enantioselectivity is crucial in the synthesis of biologically active molecules. In the synthesis of C-2 alkylated trihydroxypiperidines, the stereoselectivity of the Grignard addition to a carbohydrate-derived nitrone determines the stereochemistry at the C-2 position of the final product. nih.gov The addition of Grignard reagents to the nitrone without a Lewis acid typically results in good diastereomeric ratios, favoring the (S) absolute configuration at the newly formed stereocenter. nih.gov
A general strategy for the asymmetric synthesis of 3,4,5-trihydroxypiperidines has been developed from achiral olefins via a regioselective aminohydroxylation reaction. researchgate.net The use of a p-methoxyphenyl group on the olefin was shown to enhance the enantioselectivity of the reaction due to aryl-aryl stacking interactions with the catalyst. researchgate.net Furthermore, diversity-oriented concise asymmetric syntheses have been developed from (R)-glycidol, where a key step is the Sharpless asymmetric dihydroxylation, which generates a triol intermediate with excellent diastereoselectivity. aurigeneservices.com This intermediate can then be converted to the desired piperidine azasugar. aurigeneservices.com
| Synthetic Approach | Key Step for Stereocontrol | Outcome |
| Grignard addition to nitrone | Stereoselective addition of Grignard reagent | Control of C-2 stereochemistry |
| Asymmetric aminohydroxylation | Regioselective reaction on achiral olefin | Enantioselective synthesis |
| Sharpless asymmetric dihydroxylation | Dihydroxylation of allylic alcohol | High diastereoselectivity |
Biocatalytic Approaches in Trihydroxypiperidine Synthesis
The use of enzymes in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions, often eliminating the need for complex protecting group strategies.
A significant advancement in the synthesis of trihydroxypiperidines is the development of one-pot, multi-step biocatalytic cascades that convert simple monosaccharides directly into complex iminosugar scaffolds. researchgate.netresearchgate.netresearchgate.net These cascades mimic natural biosynthetic pathways to achieve efficient and stereoselective transformations. rsc.org
A key example involves a three-step cascade utilizing a transaminase (TA) and a galactose oxidase (GOase) variant. researchgate.netresearchgate.net The process typically begins with the transamination of a monosaccharide, such as 2-deoxy-D-galactose, to produce an aminopolyol intermediate. researchgate.net This step is followed by the site-selective oxidation of the terminal primary alcohol in the aminopolyol, catalyzed by a galactose oxidase variant (e.g., GOase F2). researchgate.netrsc.orgucd.ie This oxidation triggers a spontaneous intramolecular cyclization, leading to the formation of the piperidine ring as a stable hemiaminal. researchgate.netrsc.org A final reduction step yields the desired 3,4,5-trihydroxypiperidine. rsc.org
This protection-group-free strategy provides preparative-scale access to valuable trihydroxypiperidine scaffolds. researchgate.netresearchgate.net Researchers have also developed sophisticated in situ LC/MS methods to monitor these reactions, allowing for the observation of key, previously undetected intermediates like the aminoaldehyde/hemiaminal and the corresponding imine. researchgate.netresearchgate.net
Table 1: Key Steps in the Biocatalytic Cascade Synthesis of 3,4,5-Trihydroxypiperidine
| Step | Enzyme(s) | Transformation | Starting Material Example | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1 | Transaminase (TA) | Conversion of an aldehyde/ketone on the sugar to an amine. | Monosaccharide (e.g., 2-deoxy-D-galactose) | Aminopolyol | researchgate.netrsc.org |
| 2 | Galactose Oxidase (GOase) | Regioselective oxidation of the terminal primary alcohol to an aldehyde, triggering spontaneous cyclization. | Aminopolyol | Cyclic Hemiaminal | researchgate.netrsc.orgucd.ie |
| 3 | Reduction (e.g., Catalytic Hydrogenation) | Reduction of the cyclic hemiaminal/imine to the stable piperidine ring. | Cyclic Hemiaminal | 3,4,5-Trihydroxypiperidine | rsc.org |
Functionalization and Derivatization Reactions
The therapeutic potential of the 3,4,5-trihydroxypiperidine core can be finely tuned through various functionalization and derivatization reactions. These modifications can significantly impact biological activity and selectivity.
Modification of the nitrogen and oxygen atoms of the trihydroxypiperidine ring is a common strategy to explore structure-activity relationships. nih.gov N-alkylation and O-alkylation can alter the compound's polarity, lipophilicity, and steric profile, leading to enhanced potency and selectivity. researchgate.netnih.gov
N-alkylated derivatives can be synthesized efficiently through methods like double reductive amination (DRA), where a dicarbonyl carbohydrate derivative reacts with a primary amine. researchgate.net This allows for the introduction of a wide variety of alkyl or arylalkyl groups by simply changing the amine source. researchgate.net A one-pot amination-cyclization cascade has also been adapted for the synthesis of N-alkyl derivatives by substituting ammonia (B1221849) with a primary amine. nih.gov For instance, N-phenylethyl 3,4,5-trihydroxypiperidine, synthesized via this method, showed notable inhibitory activity against the enzyme Fabrazyme. nih.gov O-alkylation, such as forming an ether linkage, has also been shown to produce compounds with unique biological profiles. mdpi.com
Table 2: Examples of N- and O-Alkylated 3,4,5-Trihydroxypiperidine Derivatives
| Derivative Type | Example Substituent | Synthetic Strategy | Reference |
|---|---|---|---|
| N-Alkylation | Octyl | Double Reductive Amination (DRA) | researchgate.net |
| N-Alkylation | Dodecyl | Reductive Amination | mdpi.com |
| N-Alkylation | Phenylethyl | One-pot Amination-Cyclisation Cascade | nih.gov |
| O-Alkylation | "All-cis" ether | Williamson Synthesis | mdpi.com |
"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for constructing complex molecular architectures from simpler building blocks. glenresearch.comlumiprobe.comnih.gov This reaction is highly efficient and regioselective, forming a stable triazole linkage under mild, aqueous conditions. glenresearch.comlumiprobe.com
In the context of 3,4,5-trihydroxypiperidines, CuAAC is extensively used to create multivalent structures, where multiple copies of the iminosugar are attached to a central scaffold. beilstein-journals.orgresearchgate.net This approach is used to investigate the "multivalent effect," where the resulting macromolecule may exhibit significantly enhanced biological activity compared to the individual monomeric iminosugar. beilstein-journals.orgresearchgate.net The synthesis involves functionalizing the trihydroxypiperidine with a terminal azide group, typically on an N-alkyl chain. beilstein-journals.orgnih.gov This azido-piperidine is then "clicked" onto various scaffolds bearing multiple terminal alkyne groups, such as dendrimers or calixarenes, to yield tetravalent, nonavalent, or even larger multimeric presentations. beilstein-journals.orgnih.govus.es
Table 3: Multivalent 3,4,5-Trihydroxypiperidine Architectures via CuAAC
| Valency | Scaffold Type | Bioactive Moiety | Purpose | Reference |
|---|---|---|---|---|
| Trivalent | Propargylated scaffolds | Azido-functionalized trihydroxypiperidine | GCase inhibition | researchgate.net |
| Tetravalent | Dendrimeric alkyne scaffold | Azido-functionalized trihydroxypiperidine | α-Fucosidase inhibition | beilstein-journals.orgnih.gov |
| Hexavalent | Propargylated scaffold | Azido-functionalized trihydroxypiperidine | GCase inhibition | researchgate.net |
| Nonavalent | Dendrimeric alkyne scaffold | Azido-functionalized trihydroxypiperidine | α-Fucosidase inhibition | beilstein-journals.orgnih.gov |
The hydroxyl groups and the secondary amine of the 3,4,5-trihydroxypiperidine ring are key sites for oxidation and reduction reactions, allowing for the introduction of different functional groups and further diversification of the scaffold. In organic chemistry, oxidation generally refers to an increase in bonds to electronegative atoms (like oxygen) or a loss of hydrogen, while reduction involves a gain of hydrogen or a loss of bonds to electronegative atoms. allrounder.ailibretexts.org
The secondary alcohol groups on the piperidine ring can be oxidized to form ketones using various oxidizing agents. allrounder.ai If a primary alcohol is present (e.g., in a derivative), it can be oxidized to an aldehyde or further to a carboxylic acid. Common reagents for these transformations include chromium-based reagents like Jones reagent (CrO₃/H₂SO₄).
Conversely, carbonyl groups can be reduced back to alcohols. For example, a ketone functional group on the piperidine ring can be reduced to a secondary alcohol. mdpi.com This allows for stereochemical control at that position, as demonstrated by the diastereoselective reduction of a piperidinone intermediate to an "all-cis" alcohol using sodium borohydride (B1222165) (NaBH₄). mdpi.com These transformations are fundamental for creating a diverse library of analogs from a common intermediate.
Table 4: Summary of Oxidation and Reduction Transformations
| Reaction Type | Functional Group Transformation | Example Reagent | Reference |
|---|---|---|---|
| Oxidation | Secondary Alcohol → Ketone | Jones Reagent (CrO₃/H₂SO₄) | |
| Oxidation | Primary Alcohol → Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | |
| Reduction | Ketone → Secondary Alcohol | Sodium Borohydride (NaBH₄) | mdpi.com |
| Reduction | Carboxylic Acid → Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) |
Compound Index
Structure Activity Relationship Sar Studies and Derivative Design
Influence of Substituents on Biological Activity
Nitrogen substitution on the piperidine (B6355638) ring has been a key area of investigation for modulating the biological properties of 3,4,5-trihydroxypiperidines. The introduction of various substituents at the nitrogen atom can significantly impact their inhibitory activity against different enzymes.
N-Alkyl Derivatives: The length and nature of the N-alkyl chain play a crucial role in determining the inhibitory potency and selectivity. For instance, N-alkylation has been shown to be a viable strategy for developing derivatives with tailored biological activities. chim.it A study on N-alkyl derivatives of 1,5-dideoxy-1,5-imino-(L)-ribitol (DIR), a stereoisomer of 3,4,5-trihydroxypiperidine, revealed that while the parent compound and its N-alkyl derivatives were less potent inhibitors of β-galactosidases compared to 4-epi-isofagomine, the N-alkylation strategy itself is a valid approach to modify activity. chim.it In another example, N-octyl-3,4,5-trihydroxypiperidine demonstrated the ability to rescue glucocerebrosidase (GCase) activity in fibroblasts from Gaucher disease patients. researchgate.net
N-Phenylethyl Derivatives: The introduction of an aromatic group, such as a phenylethyl moiety, can confer specific inhibitory properties. N-phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol has been identified as a good inhibitor of Fabrazyme, the enzyme deficient in Fabry disease, with a Ki value of 46 μM. nih.govsciprofiles.com Notably, this inhibitory activity was lost when the N-phenylethyl group was removed or substituted with a non-aromatic alkyl chain, highlighting the importance of the aromatic ring for this specific enzyme interaction. nih.govsciprofiles.com
N-Alkoxy Derivatives: The synthesis of N-alkoxy analogues of 3,4,5-trihydroxypiperidine has also been explored to investigate the impact of an oxygen atom linkage at the nitrogen. acs.orgacs.org These modifications contribute to the growing library of derivatives with diverse biological profiles.
| Compound | Substituent | Target Enzyme | Activity | Reference |
|---|---|---|---|---|
| N-Octyl-3,4,5-trihydroxypiperidine | n-Octyl | Glucocerebrosidase (GCase) | Rescued GCase activity in Gaucher patient fibroblasts. | researchgate.net |
| N-Phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol | Phenylethyl | Fabrazyme | Ki = 46 μM. | nih.govsciprofiles.com |
| Unsubstituted 1-(3R,4R,5S)-piperidine-3,4,5-triol | None | Fabrazyme | Activity abolished. | nih.govsciprofiles.com |
| N-Alkyl-1-(3R,4R,5S)-piperidine-3,4,5-triol | Non-aromatic alkyl | Fabrazyme | Activity abolished. | nih.govsciprofiles.com |
Modifications to the carbon backbone of the piperidine ring offer another avenue for creating derivatives with novel biological activities.
C-2 Alkylation: The introduction of alkyl chains at the C-2 position has been shown to be a promising strategy for developing pharmacological chaperones for Gaucher disease. nih.gov A stereodivergent synthesis approach has allowed for the creation of C-2 alkylated trihydroxypiperidines with both (R) and (S) configurations. nih.gov Interestingly, several of these compounds, regardless of the stereochemistry at C-2, demonstrated an increase in GCase activity in fibroblasts from Gaucher patients. nih.gov For instance, trihydroxypiperidines with alkyl chains at C-2, such as those with at least an octyl chain, have shown the ability to rescue GCase activity. researchgate.net
C-3 Branching: The synthesis of trihydroxypiperidines with a carbon branch at the C-3 position has also been investigated. One such derivative, (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, was found to be a specific inhibitor of α-D-glucosidase from Bacillus stearothermophilus with an IC50 value of 93 μM. researchgate.net This indicates that branching at this position can lead to selective enzyme inhibition.
| Compound | Substituent | Target Enzyme | Activity | Reference |
|---|---|---|---|---|
| C-2 Alkylated Trihydroxypiperidines | Alkyl chains (e.g., octyl) | Glucocerebrosidase (GCase) | Increased GCase activity in Gaucher patient fibroblasts. | researchgate.netnih.gov |
| (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol | Hydroxymethyl at C-3 | α-D-glucosidase (Bacillus stearothermophilus) | IC50 = 93 μM. | researchgate.net |
Alkylation and arylation of the hydroxyl groups on the piperidine ring have been shown to produce derivatives with exquisite selectivity that can extend beyond glycosidase inhibition to include immunosuppressant and antibacterial activities. researchgate.netnih.govox.ac.uk This suggests that the hydroxymethyl branch, often found in related iminosugars like 1-deoxynojirimycin (B1663644) (DNJ), is not essential for either potency or selectivity. nih.govox.ac.uk The strategic modification of the hydroxyl groups can therefore be used to fine-tune the biological profile of 3,4,5-trihydroxypiperidines. researchgate.netnih.govox.ac.uk
Stereochemical Impact on Enzyme Interactions
The three-dimensional arrangement of atoms in 3,4,5-trihydroxypiperidine and its derivatives is a critical determinant of their interaction with enzymes. libretexts.org The specific stereochemistry of the hydroxyl groups and any substituents dictates how the molecule fits into the active site of an enzyme. libretexts.org
The biological activity of 3,4,5-trihydroxypiperidines can vary dramatically between different diastereoisomers and enantiomers. encyclopedia.pub Enzymes, being chiral molecules themselves, can distinguish between these stereoisomers, leading to differences in binding affinity and inhibitory potency. libretexts.org
For example, the enantiomer of the natural 3,4,5-trihydroxypiperidine, ent-1, displayed good inhibitory activity and excellent selectivity towards α-L-fucosidases. beilstein-journals.org In another study, the natural product (+)-broussonetine W, a polyhydroxylated pyrrolidine (B122466) with a similar structural motif, was a potent and selective inhibitor of β-galactosidase, while its enantiomer was a potent and selective inhibitor of α-glucosidase. researchgate.net This highlights the profound impact of stereochemistry on enzyme selectivity.
A one-pot amination-cyclisation cascade reaction has been utilized to synthesize various stereoisomers of 3,4,5-trihydroxypiperidine, which were then screened for enzyme inhibitory activity. nih.gov This systematic approach allows for a direct comparison of the biological activities of different stereoisomers.
The piperidine ring can adopt different chair and boat conformations, and the energetically preferred conformation can influence how the molecule interacts with the enzyme's active site. For instance, piperidine-based iminosugars exhibit distinct hydrogen-bonding networks and conformational stability compared to their pyrrolidine counterparts, which affects their enzyme interactions. Computational docking studies and NMR analysis are valuable tools for investigating the preferred conformations and binding modes of these inhibitors. researchgate.net For example, molecular dynamics simulations have been used to identify the chair conformation of a C-2 R-configured bis-alkylated trihydroxypiperidine that corresponds to the best binding affinity for GCase. researchgate.net
| Compound/Feature | Observation | Significance | Reference |
|---|---|---|---|
| ent-1 (enantiomer of natural 3,4,5-trihydroxypiperidine) | Good and selective inhibitor of α-L-fucosidases. | Demonstrates the importance of enantiomeric form for enzyme selectivity. | beilstein-journals.org |
| (+)-broussonetine W vs. its enantiomer | One enantiomer selectively inhibits β-galactosidase, the other α-glucosidase. | Highlights how stereochemistry dictates target enzyme specificity. | researchgate.net |
| Piperidine vs. Pyrrolidine core | Piperidine-based iminosugars have different hydrogen-bonding and conformational stability. | The ring structure influences enzyme interactions. | |
| C-2 R-configured bis-alkylated trihydroxypiperidine | Molecular dynamics identified the optimal chair conformation for GCase binding. | Conformational analysis is key to understanding and predicting binding affinity. | researchgate.net |
Multivalency in Trihydroxypiperidine Systems
The concept of multivalency, where multiple copies of a bioactive molecule are attached to a central scaffold, has been explored to enhance the biological activity of 3,4,5-trihydroxypiperidine derivatives. mdpi.com This approach aims to achieve a "multivalent effect," resulting in a significant increase in binding affinity and inhibitory potency compared to the corresponding monovalent compound. mdpi.com
Design and Synthesis of Multivalent Architectures (e.g., Tetravalent, Nonavalent Dendrimers)
Researchers have successfully synthesized various multivalent architectures featuring the 3,4,5-trihydroxypiperidine moiety. A common and effective method for creating these structures is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". beilstein-journals.orgunifi.it This reaction allows for the efficient conjugation of an azido-functionalized trihydroxypiperidine with a scaffold bearing multiple terminal alkyne groups. beilstein-journals.org
Key synthetic steps involve:
Preparation of the azido-trihydroxypiperidine: An azido (B1232118) group is introduced onto the trihydroxypiperidine skeleton, typically on an N-alkyl chain. beilstein-journals.org
Synthesis of multivalent scaffolds: Scaffolds with varying numbers of alkyne functionalities are prepared. For instance, a tetravalent scaffold can be synthesized from pentaerythritol, and a nonavalent dendrimeric scaffold can be created from tris[(propargyloxy)methyl]aminomethane and trimesoyl chloride. beilstein-journals.org
CuAAC Reaction: The azido-trihydroxypiperidine is then "clicked" onto the multivalent scaffold to yield the final dendrimeric iminosugar. beilstein-journals.orgresearchgate.net
This modular approach has enabled the creation of a library of multivalent trihydroxypiperidines, including trivalent, tetravalent, and nonavalent dendrimers, for biological evaluation. beilstein-journals.orgresearchgate.netresearchgate.net
Evaluation of Multivalent Effects on Enzyme Inhibition and Stabilization
The synthesized multivalent 3,4,5-trihydroxypiperidine derivatives have been evaluated for their effects on enzyme inhibition and stabilization, particularly targeting lysosomal glycosidases like β-glucocerebrosidase (GCase), which is implicated in Gaucher disease. researchgate.netunifi.it
Key Findings:
Enhanced Inhibition: Multivalent trihydroxypiperidines consistently demonstrate significantly enhanced inhibitory activity against GCase compared to their monovalent counterparts. researchgate.net For example, a series of trivalent, tetravalent, pentavalent, and hexavalent derivatives showed IC₅₀ values in the low micromolar range (6-27 μM), a substantial improvement over the monovalent reference compound (IC₅₀ of 500 μM). researchgate.net
Enzyme Stabilization: Beyond inhibition, these multivalent systems have shown promise as pharmacological chaperones (PCs), which can stabilize misfolded enzymes. unifi.itunifi.it A trivalent derivative was found to induce a 2-fold recovery of GCase activity in fibroblasts from Gaucher patients. researchgate.net Thermal denaturation experiments also confirmed that this trivalent compound could impart stability to the recombinant GCase enzyme. researchgate.net
Dependence on Valency: The magnitude of the multivalent effect can vary with the number of appended trihydroxypiperidine units. For instance, the relative potency (rp), a measure of the multivalent effect, ranged from 19 for a trivalent derivative to 83 for a hexavalent derivative, indicating that higher valency can lead to greater potency. researchgate.net
These findings underscore the potential of multivalent design to amplify the therapeutic effects of 3,4,5-trihydroxypiperidine-based compounds. unifi.itresearchgate.net
Comparative SAR with Structurally Similar Glycomimetics
To better understand the structure-activity relationships (SAR) of 3,4,5-trihydroxypiperidine, its inhibitory profile is often compared with other structurally related glycomimetics. These comparisons help to elucidate the key structural features required for potent and selective enzyme inhibition.
Pyrrolidine Analogues (e.g., 1-Deoxynojirimycin (DNJ), DMDP)
Pyrrolidines, five-membered iminosugars, represent a closely related class of glycomimetics. nih.gov While they have been studied as glycosidase inhibitors, they can sometimes exhibit lower selectivity due to their greater conformational flexibility compared to the six-membered piperidine ring. nih.gov
1-Deoxynojirimycin (DNJ): A well-known glucosidase inhibitor, DNJ has served as a benchmark for comparing the activity of new iminosugars. Multivalent systems based on DNJ have shown significant inhibitory effects, providing a basis for evaluating the multivalent systems of trihydroxypiperidine. beilstein-journals.org
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP): This pyrrolidine alkaloid and its derivatives have also been investigated as glycosidase inhibitors. ox.ac.uk Comparative studies help to delineate the influence of ring size (five-membered vs. six-membered) on inhibitory activity and selectivity.
Generally, the more rigid piperidine scaffold of 3,4,5-trihydroxypiperidine can offer advantages in terms of pre-organizing the hydroxyl groups for optimal binding to the enzyme's active site, potentially leading to higher selectivity. nih.gov
Other Azasugars (e.g., Isofagomine, Homoisofagomine)
Isofagomine and its analogues are potent inhibitors of glycosidases and have been extensively studied, particularly as pharmacological chaperones for Gaucher disease. nih.govunimib.it
Isofagomine: This compound features a nitrogen atom at the anomeric position, which contributes to its strong binding to the active site of enzymes like GCase. researchgate.net SAR studies have shown that the positive charge at the anomeric position of D-isofagomine isomers enhances potency against β-glycosidases. researchgate.net
Homoisofagomine: This analogue, with an additional carbon in its structure, has also been evaluated for its inhibitory properties. researchgate.net
Comparisons with isofagomine and its derivatives are crucial for understanding the optimal placement of the nitrogen atom within the piperidine ring for achieving high-affinity binding. acs.org
Trihydroxypipecolic Acid Analogues
Trihydroxypipecolic acids are piperidine derivatives that contain a carboxylic acid group. researchgate.net
(3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid: This analogue, synthesized from D-ribose, has been identified as a specific inhibitor of α-D-glucosidase. researchgate.net
2(S)-carboxy-3(R),4(R),5(S)-trihydroxypiperidine: Isolated from natural sources, this compound is a specific inhibitor of human liver β-D-glucuronidase. researchgate.net
The presence of the carboxylate group in these analogues introduces an additional charged functionality that can interact differently with the amino acid residues in an enzyme's active site compared to the simple hydroxyl groups of 3,4,5-trihydroxypiperidine. These comparisons highlight how the addition of different functional groups can modulate the inhibitory potency and selectivity of the piperidine core.
Interactive Data Table of Research Findings
Below is a summary of the inhibitory activities of various 3,4,5-trihydroxypiperidine derivatives and related compounds.
| Compound Type | Specific Derivative | Target Enzyme | Key Finding | Reference |
| Multivalent Trihydroxypiperidine | Trivalent Dendrimer | GCase | 2-fold recovery of GCase activity in patient fibroblasts. | researchgate.net |
| Multivalent Trihydroxypiperidine | Hexavalent Dendrimer | GCase | Relative potency (rp) of 83 compared to monovalent form. | researchgate.net |
| Multivalent Trihydroxypiperidine | Tetravalent Dendrimer | α-Fucosidase | Synthesized for studying multivalent effects on inhibition. | beilstein-journals.org |
| Multivalent Trihydroxypiperidine | Nonavalent Dendrimer | α-Fucosidase | Synthesized for studying multivalent effects on inhibition. | beilstein-journals.org |
| Trihydroxypipecolic Acid | (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol | α-D-glucosidase | Specific inhibitor with an IC₅₀ of 93 μM. | researchgate.net |
| Trihydroxypipecolic Acid | 2(S)-carboxy-3(R),4(R),5(S)-trihydroxypiperidine | β-D-glucuronidase | Specific inhibitor of human liver β-D-glucuronidase. | researchgate.net |
| Isofagomine Analogue | D-Isofagomine | β-Glucosidases | Positive charge at anomeric position enhances potency. | researchgate.net |
Mechanistic Investigations of Biological Activities
Glycosidase Inhibition Mechanisms
Isofagomine is a powerful inhibitor of several glycosidases, enzymes that play crucial roles in various biological processes. nih.gov Its inhibitory action is a key aspect of its therapeutic potential.
Characterization of Competitive Inhibition
Research has firmly established that isofagomine acts as a reversible, competitive inhibitor of glycosidases such as glucocerebrosidase (GCase). researchgate.net This means that isofagomine competes with the natural substrate for binding to the enzyme's active site. researchgate.netnih.gov Dixon plots, a graphical method used to determine the type of enzyme inhibition, have been employed to validate this competitive inhibition model. researchgate.net The inhibitory constants (Ki) for isofagomine against human lysosomal β-glucosidase are in the nanomolar range, indicating a high affinity for the enzyme. usbio.netcaymanchem.com
Active Site Binding Characterization through Biochemical Assays
Biochemical assays have been instrumental in characterizing the binding of isofagomine to the active site of glycosidases. It has been shown to interact with the catalytic pocket of β-glucosidase. usbio.netcaymanchem.com Crystallographic studies of the GCase-isofagomine complex have revealed a detailed network of hydrogen bonds between isofagomine and specific amino acid residues within the active site. researchgate.net This interaction is thought to stabilize a particular conformation of the active site. researchgate.net The binding affinity of isofagomine for GCase is pH-dependent, with a higher affinity at the neutral pH of the endoplasmic reticulum (ER) and a lower affinity in the acidic environment of the lysosome. semanticscholar.org This pH sensitivity is crucial for its function as a pharmacological chaperone, allowing it to bind in the ER and release in the lysosome. pnas.org
Specificity Profiling Across Diverse Glycosidase Panels
The inhibitory activity of 3,4,5-trihydroxypiperidine and its derivatives has been evaluated against a wide range of glycosidases to determine their specificity. Isofagomine itself demonstrates broad-spectrum inhibition against several glycosidases. nih.gov
Studies have reported its inhibitory constants (Ki) against a variety of these enzymes. For instance, isofagomine is a potent inhibitor of β-glucosidase from sweet almonds and also shows strong inhibition of glucoamylase, isomaltase, and α-glucosidase. nih.govacs.org In contrast, some N-alkylated derivatives of 3,4,5-trihydroxypiperidine have shown selective inhibition. For example, N-phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol displayed good inhibitory activity against Fabrazyme (α-galactosidase A) with a Ki of 46 μM, while showing no significant inhibition of GCase, Agrobacterium sp. β-glucosidase, or Escherichia coli β-galactosidase. nih.gov This highlights how modifications to the core 3,4,5-trihydroxypiperidine structure can significantly alter its inhibitory profile.
Table 1: Inhibitory Activity of Isofagomine and its Derivatives against Various Glycosidases
| Compound | Enzyme | Inhibition Constant (Ki) | Source |
|---|---|---|---|
| Isofagomine (IFG) | Human Lysosomal β-Glucosidase (GCase) | 0.016-0.025 µM | usbio.netcaymanchem.com |
| Isofagomine (IFG) | Wild-type and mutant (N370S, V394L) GCase | ~30 nM | nih.gov |
| N-phenylethyl-1-(3R,4R,5S)-piperidine-3,4,5-triol | Fabrazyme (α-Galactosidase A) | 46 µM | nih.gov |
| Compound 8a (cyclopropane-containing iminosugar) | β-Galactosidase | 1.18 mM | acs.org |
| Compound 9 (cyclopropane-containing iminosugar) | β-Glucosidase | 4.43 mM | acs.org |
Pharmacological Chaperone Activity Studies
Beyond direct enzyme inhibition, isofagomine exhibits pharmacological chaperone activity, a mechanism of significant therapeutic interest for lysosomal storage disorders like Gaucher disease. researchgate.netfrontiersin.org These disorders are often caused by mutations that lead to misfolding and premature degradation of enzymes. acs.orgcapes.gov.br
Enzyme Folding Correction in Cellular Models
Isofagomine has been shown to act as a pharmacological chaperone by binding to and stabilizing mutant forms of GCase, thereby facilitating their proper folding and transport from the endoplasmic reticulum to the lysosome. pnas.orgnih.gov This has been demonstrated in cellular models, including fibroblasts derived from patients with Gaucher disease. acs.orgcapes.gov.brnih.gov
In fibroblasts with the N370S mutation, one of the most common mutations causing Gaucher disease, treatment with isofagomine led to a significant increase in GCase activity, with reports of up to a 3.0-fold increase. pnas.orgnih.govpnas.org This increase in activity is accompanied by an increase in the amount of GCase protein that successfully traffics to the lysosome. nih.govpnas.org Similar effects have been observed in fibroblasts with other GCase mutations, such as L444P and G202R. acs.orgnih.govnih.govscispace.com For instance, incubation of L444P GCase fibroblasts with isofagomine resulted in a 1.3-fold increase in GCase activity. nih.gov Furthermore, isofagomine treatment has been shown to increase GCase activity in various cell lines, including control, N370S/wt, L444P/wt, and iPD fibroblasts by 161%, 172%, 158%, and 166% respectively. researchgate.net
Table 2: Effect of Isofagomine on GCase Activity in Different Cellular Models
| Cell Model | GCase Mutation | Fold Increase in GCase Activity | Source |
|---|---|---|---|
| Gaucher Fibroblasts | N370S | 3.0 ± 0.6-fold | pnas.orgnih.gov |
| Gaucher Fibroblasts | L444P | ~1.3-fold | nih.govnih.gov |
| Gaucher Lymphoblastoid Cell Lines | L444P | ~3.5-fold | nih.govnih.gov |
| Fibroblasts | G202R | 7.2-fold (with isofagomine analogue) | acs.orgscispace.com |
| CTRL Fibroblasts | Wild-type | 161% | researchgate.net |
| N370S/wt Fibroblasts | N370S | 172% | researchgate.net |
| L444P/wt Fibroblasts | L444P | 158% | researchgate.net |
| iPD Fibroblasts | - | 166% | researchgate.net |
Enzyme Stabilization via Thermal Denaturation Experiments
The stabilizing effect of isofagomine on GCase has been confirmed through thermal denaturation experiments. These experiments measure the temperature at which a protein unfolds (its melting temperature, or Tm). Isofagomine has been shown to significantly increase the thermal stability of GCase. nih.gov
Differential scanning fluorimetry (DSF), a technique that monitors protein unfolding, revealed that isofagomine can increase the melting temperature of wild-type GCase by approximately 15°C. researchgate.netnih.gov This indicates that the binding of isofagomine makes the enzyme more resistant to heat-induced unfolding. researchgate.netnih.gov This enhanced stability is believed to be a direct consequence of the extensive hydrogen bonding network formed between isofagomine and the enzyme's active site, which translates into greater global stability of the protein. researchgate.net Thermal shift assays have further corroborated these findings, showing that isofagomine stabilizes GCase against heat denaturation in a dose-dependent manner. researchgate.netresearchgate.net
Investigations into Other Molecular Target Interactions
Research has explored the anti-inflammatory potential of 3,4,5-trihydroxypiperidine derivatives. One such derivative, (2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid (idoBR1), isolated from cucumbers, has demonstrated anti-inflammatory properties. frontiersin.org In vitro studies using a mouse BV-2 microglia cell line activated by lipopolysaccharide (LPS) showed that idoBR1 could dose-dependently reduce the production of key pro-inflammatory factors. ox.ac.uk Specifically, it was found to decrease the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide. ox.ac.uk The mechanism appears to involve the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response. ox.ac.uk
In a neuronopathic Gaucher disease mouse model, administration of isofagomine led to a reduction in neuroinflammation, evidenced by decreased astrogliosis and microglial cell activation. plos.org Furthermore, a reduction in the levels of phosphorylated p38 and TNFα in the brain was observed, suggesting a direct or indirect modulation of inflammatory signaling pathways in a disease context. plos.org
The family of 3,4,5-trihydroxypiperidines and their derivatives has been investigated for immunosuppressive activities. nih.govresearchgate.net Synthetic N-alkylated derivatives of 3,4,5-trihydroxypiperidine have shown the ability to prolong allograft survival in mouse skin transplantation models, indicating a potential for systemic immunosuppression. acs.org The mechanisms underlying this activity are thought to involve the modulation of immune cell function. Certain derivatives have been shown to inhibit T-cell and B-cell proliferation, which are key events in the adaptive immune response. mdpi.com
Derivatives of 3,4,5-trihydroxypiperidine have been identified as having anti-bacterial and anti-viral properties. nih.govresearchgate.net The proposed mechanisms often relate to the inhibition of glycosidases, which can be crucial for the life cycles of various pathogens. nih.gov For instance, glycosidase inhibitors can interfere with the proper folding of viral envelope glycoproteins, which is necessary for viral entry and replication. tandfonline.com While specific mechanistic studies on 3,4,5-trihydroxypiperidine's direct anti-bacterial or anti-viral actions are part of a broader investigation into iminosugars, their role as glycosidase inhibitors is a key area of focus. nih.govresearchgate.net For example, isofagomine has been shown to inhibit the glycosyltransferase domain (GTD) of Clostridioides difficile toxins TcdA and TcdB by mimicking the transition state of the glycosylation reaction, thereby preventing the inactivation of host cell Rho GTPases. biorxiv.orgresearchgate.net
Metabolic Pathway Elucidation Research
The structural similarity of 3,4,5-trihydroxypiperidine to monosaccharides suggests a potential impact on carbohydrate metabolism. nih.govresearchgate.net Iminosugars, as a class, are known to inhibit intestinal glycosidases like sucrase and maltase, which are responsible for the digestion of dietary carbohydrates. nih.govugent.be By inhibiting these enzymes, they can delay the absorption of glucose from the intestine, thereby helping to manage postprandial hyperglycemia. mdpi.com
Isofagomine has been evaluated for its inhibitory activity against a range of glycosidases. nih.gov It shows significantly less inhibitory activity towards intestinal disaccharidases compared to other iminosugars like N-butyldeoxynojirimycin (NB-DNJ). nih.gov However, in isolated rat hepatocytes, isofagomine was found to inhibit both basal and glucagon-induced glucose production. nih.gov This suggests a potential role in modulating hepatic glucose output, a key component of glucose homeostasis. nih.govsemanticscholar.org The concentrations required for this effect were noted to be lower than those needed to optimally enhance GCase activity in fibroblast models, highlighting the need to understand the compound's effects on glycogen (B147801) metabolism in vivo. nih.gov
Table 2: IC₅₀ Values of Isofagomine Against Various Glucosidases
| Enzyme | Source | IC₅₀ (µM) | Reference |
|---|---|---|---|
| β-Glucosidase | Sweet Almonds | 0.1 | nih.gov |
| Glucoamylase | Aspergillus niger | 0.8 | nih.gov |
| Isomaltase | Yeast | 2.2 | nih.gov |
| α-Glucosidase | Yeast | 6.3 | nih.gov |
| TcdB1 Toxin | C. difficile | 8.4 | biorxiv.org |
Tracing Secondary Storage Materials in Cellular Models (e.g., GM1 Ganglioside Accumulation)
In the study of lysosomal storage disorders (LSDs), while the primary focus is often on the substrate that initially accumulates due to a specific enzyme deficiency, the tracking of secondary storage materials is emerging as a crucial area of investigation. mdpi.comnih.gov This approach provides a more comprehensive understanding of the pathological pathways involved in disease severity. mdpi.com Gaucher disease (GD), characterized by the deficiency of the enzyme glucocerebrosidase (GCase) and the resultant accumulation of glucosylceramide (GlcCer), serves as a key model for such investigations. mdpi.comresearcher.lifenih.gov
Recent research has utilized cellular models, specifically skin fibroblasts derived from Gaucher disease patients, to explore the accumulation of secondary storage materials. mdpi.comnih.gov Studies have focused on fibroblasts with severe mutations, such as the homozygous L444P and R131C mutations, which are linked to neuronopathic forms of the disease. mdpi.com In contrast, fibroblasts with the N370S mutation, associated with the non-neuronopathic type 1 GD, showed minimal changes in storage materials. mdpi.com
Using advanced techniques like flow cytometry and fluorescent labeling, scientists have been able to monitor changes in cellular storage materials. mdpi.comresearchgate.net For the specific detection of GM1 ganglioside, the fluorescently-labeled B subunit of the cholera toxin (CTXb-FITC) is employed, which binds with high specificity and affinity to GM1. mdpi.comresearchgate.net
Detailed Research Findings
Investigations into fibroblasts from patients with L444P and R131C mutations revealed not only the expected primary accumulation of GlcCer but also a significant secondary buildup of GM1 ganglioside. mdpi.comnih.govresearchgate.net The level of GM1 accumulation was found to be comparable to that observed in patients with GM1 gangliosidosis, a distinct lysosomal storage disorder caused by the deficiency of β-Galactosidase, the enzyme responsible for GM1 catabolism. mdpi.comnih.govresearcher.life Confocal microscopy analysis showed approximately a five-fold increase in the cellular content of GM1 in L444P fibroblasts compared to wild-type cells. mdpi.com
A key part of this research involved evaluating the effect of a trivalent 3,4,5-trihydroxypiperidine iminosugar compound, designated CV82, on these cellular models. mdpi.comnih.gov This compound was previously identified as a pharmacological chaperone for the GCase enzyme. mdpi.com When L444P fibroblasts were incubated with CV82 for four days, a notable reduction in the accumulated GM1 ganglioside was observed. mdpi.com
The mechanistic investigation hypothesized that CV82 might directly interact with and enhance the activity of β-Galactosidase, thus reducing GM1 levels. However, experimental evidence showed that the compound was selective for the GCase enzyme and did not directly act on β-Galactosidase. mdpi.comnih.govresearchgate.net This suggests that the reduction in GM1 storage is not a result of direct enzymatic enhancement but is likely an indirect consequence of CV82's primary chaperone activity on GCase. mdpi.comnih.govresearchgate.net The precise downstream mechanisms connecting GCase enhancement to the reduction of secondary GM1 accumulation remain a subject for further investigation. mdpi.com
The research underscores the importance of tracking secondary storage materials to better understand the complex cellular pathology of lysosomal storage disorders and to evaluate the broader efficacy of therapeutic agents. mdpi.comresearchgate.net
Data from Cellular Models
The following table summarizes the observed effects of the trivalent trihydroxypiperidine iminosugar compound CV82 on GM1 ganglioside accumulation in L444P mutant fibroblasts.
| Compound | Concentration | Cell Model | Primary Target | Observed Effect on GM1 Accumulation | Reference |
| CV82 | 10 µM | L444P Fibroblasts | Glucocerebrosidase (GCase) | ~20% reduction | mdpi.com |
| CV82 | 1 µM | L444P Fibroblasts | Glucocerebrosidase (GCase) | No significant reduction | mdpi.com |
| CV82 | 100 nM | L444P Fibroblasts | Glucocerebrosidase (GCase) | Significant reduction | mdpi.com |
Advanced Research Methodologies and Theoretical Studies
Computational Chemistry and Molecular Modeling
Computational approaches are indispensable for understanding the behavior of 3,4,5-trihydroxypiperidine at an atomic level. These in silico methods allow for the prediction of molecular properties and interactions, guiding further experimental work.
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For 3,4,5-trihydroxypiperidine, MD simulations are crucial for elucidating the dynamics of its binding to target enzymes, such as glycosidases. By simulating the enzyme-ligand complex in a solvated environment, researchers can observe the conformational changes that occur upon binding. nih.gov
These simulations can reveal the specific pathways a ligand might take to enter and exit an enzyme's active site. nih.gov The process involves calculating the potential of mean force (PMF) to map out the energy landscape of the binding or unbinding event, which helps in identifying key amino acid residues that dominate the interaction. nih.gov This detailed understanding of the binding process and the stability of the resulting complex is fundamental for explaining the compound's inhibitory activity and for designing more potent derivatives. nih.govnih.gov Furthermore, thermal denaturation experiments, which measure the stability of an enzyme, can be complemented by MD simulations to understand how a ligand like a trihydroxypiperidine derivative imparts stability to the protein structure. nih.gov
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of molecules. rsc.orgnih.gov These methods are used to investigate the geometry, electronic properties, and potential reaction mechanisms of 3,4,5-trihydroxypiperidine and its analogues. For instance, DFT can be used to calculate the distribution of electron density in the molecule, which is key to understanding how it interacts with its biological targets. youtube.com
By modeling the reaction coordinates, researchers can calculate the energy barriers for specific chemical transformations, such as those that might occur during enzymatic catalysis or inhibition. rsc.org This allows for the detailed study of the transition states and intermediates involved in the compound's mechanism of action. rsc.orgrsc.org Such calculations are vital for rationalizing the observed inhibitory potency and for predicting how structural modifications to the trihydroxypiperidine scaffold will affect its activity.
In silico virtual screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising new compounds. nih.gov This process is extensively used to discover novel derivatives of 3,4,5-trihydroxypiperidine with enhanced inhibitory activity or selectivity. The workflow typically begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for binding to the target enzyme. ijper.org
This model is then used as a 3D query to search databases containing millions of virtual compounds. nih.govijper.org Hits that match the pharmacophore are then subjected to molecular docking, a process that predicts the preferred orientation and binding affinity of the ligand within the enzyme's active site. ijper.orgfrontiersin.org The most promising candidates are selected based on their docking scores and analysis of their binding interactions, such as hydrogen bonds and hydrophobic contacts with key residues. ijper.orgfrontiersin.org This computational pipeline efficiently filters vast numbers of molecules, prioritizing a smaller, more manageable set for chemical synthesis and biological testing. nih.gov
Table 1: A Typical Workflow for In Silico Screening and Ligand Design
| Step | Description | Objective |
|---|---|---|
| 1. Target Selection & Preparation | Identify the biological target (e.g., a specific glycosidase) and obtain its 3D structure from sources like the Protein Data Bank. | Prepare the receptor for docking by adding hydrogens and assigning charges. |
| 2. Pharmacophore Modeling | Based on known active ligands, define the essential steric and electronic features required for binding. ijper.org | Create a 3D query to filter large compound databases. ijper.org |
| 3. Virtual Screening | Use the pharmacophore model to screen virtual libraries (e.g., ZINC, DrugBank) for compounds with matching features. nih.govijper.org | Identify a diverse set of potential "hit" compounds. |
| 4. Molecular Docking | Dock the hit compounds into the active site of the target enzyme to predict binding poses and affinities. frontiersin.org | Rank compounds based on their predicted binding energy and interaction patterns. frontiersin.org |
| 5. Filtering & Selection | Apply filters for drug-like properties (e.g., Lipinski's rule of five) and analyze the best-scoring compounds. ijper.org | Select a final set of high-potential candidates for synthesis and in vitro testing. |
In Vitro Assay Development and Optimization
Experimental assays are essential to validate computational predictions and to quantify the biological activity of 3,4,5-trihydroxypiperidine and its derivatives.
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that inhibit a specific enzyme. nih.gov For targets of 3,4,5-trihydroxypiperidine, such as glycosidases, HTS assays are often developed in a microplate format (e.g., 384-well plates) to maximize throughput. nih.gov Fluorescence-based assays are a common method, where the enzyme's activity on a synthetic substrate produces a fluorescent signal. nih.gov An effective inhibitor will prevent or reduce this signal.
Multiplexed HTS assays can even be designed to simultaneously screen for inhibitors of multiple enzymes at once, which is particularly useful for assessing selectivity. nih.gov The development of robust and sensitive HTS assays is critical for discovering new inhibitors from large compound libraries and for characterizing the structure-activity relationships of newly synthesized derivatives of 3,4,5-trihydroxypiperidine. nih.govnih.gov
While enzyme inhibition assays are crucial, cell-based assays are necessary to determine if a compound is effective in a more biologically relevant context. These assays can measure the compound's ability to enter cells and engage its target to produce a desired physiological effect.
A key example involves the use of 3,4,5-trihydroxypiperidine derivatives as potential pharmacological chaperones for Gaucher disease, which is caused by a defective glucocerebrosidase (GCase) enzyme. nih.gov Researchers have synthesized multivalent derivatives of trihydroxypiperidine and tested their ability to enhance GCase activity in fibroblasts cultured from Gaucher disease patients. nih.gov In one study, a trivalent derivative was shown to double the GCase activity in fibroblasts homozygous for the L444P mutation, a severe form of the disease. nih.gov This type of cell-based assay is vital for confirming the therapeutic potential of a compound by demonstrating its activity in a living cell system.
Table 2: Example of a Cell-Based Assay for a 3,4,5-Trihydroxypiperidine Derivative
| Parameter | Description |
|---|---|
| Compound Tested | Trivalent derivative of 3,4,5-trihydroxypiperidine. nih.gov |
| Cell Line | Gaucher patient fibroblasts with the L444P/L444P GCase mutation. nih.gov |
| Assay Principle | Measure the activity of the defective GCase enzyme in the presence of the test compound. |
| Primary Finding | The trivalent derivative produced a 2-fold recovery of GCase activity. nih.gov |
| Implication | The compound can function as a pharmacological chaperone, enhancing enzyme activity in a relevant disease model. nih.gov |
Advanced Structural Biology Techniques
To understand how 3,4,5-trihydroxypiperidines function at a molecular level, researchers employ advanced techniques to study their interactions with enzymes and other proteins.
Co-crystallization is a powerful technique used to obtain a high-resolution, three-dimensional snapshot of a ligand bound to its target enzyme. nih.gov The process involves growing a crystal from a solution containing both the purified target protein and the ligand, in this case, a 3,4,5-trihydroxypiperidine derivative. If successful, X-ray crystallography is then used to determine the atomic coordinates of the protein-ligand complex.
This method provides invaluable information regarding the ligand-binding site, which is the specific region of the protein where the molecule binds. nih.gov Analysis of the co-crystal structure reveals:
The precise orientation and conformation of the 3,4,5-trihydroxypiperidine inhibitor within the enzyme's active site.
The key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the inhibitor. nih.gov
Any conformational changes the enzyme might undergo upon ligand binding.
This structural information is critical for structure-based drug design, allowing medicinal chemists to rationally design new analogues with improved potency and selectivity. nih.gov While 3,4,5-trihydroxypiperidines are designed as structural analogues of monosaccharides to target specific enzymes, the successful co-crystallization with their targets is a key step in validating their mechanism of action. researchgate.net
Spectroscopic techniques are vital for studying the dynamics of biomolecular interactions in solution, providing complementary data to static crystal structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe protein-ligand interactions by monitoring changes in the NMR signals of either the ligand or the protein upon binding. Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify which ligands in a mixture bind to a target protein and can map the ligand's binding epitope. For instance, dynamic NMR spectroscopy can be used to determine the barriers to conformational changes, such as pi-sigma allyl interconversion in organometallic complexes, which is influenced by ligand binding. nih.gov
| Technique | Information Gained | Relevance to 3,4,5-Trihydroxypiperidine |
| Co-crystallization | High-resolution 3D structure of the ligand-enzyme complex; identifies key binding interactions. | Reveals the precise binding mode to target enzymes (e.g., glycosidases), guiding rational design of more potent inhibitors. |
| NMR Spectroscopy | Confirms binding in solution; maps the ligand's binding interface; measures binding affinity. | Validates interaction with target proteins and identifies which parts of the molecule are crucial for binding. |
| Circular Dichroism (CD) | Detects changes in protein secondary and tertiary structure upon ligand binding. | Indicates that the binding of 3,4,5-trihydroxypiperidine causes a conformational change in the target enzyme. |
Analytical Methodologies for Research Sample Characterization
The synthesis of 3,4,5-trihydroxypiperidine and its derivatives requires rigorous characterization to confirm the structure, configuration, and purity of the final compounds and any intermediates.
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
¹H-NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling.
¹³C-NMR provides information on the carbon skeleton of the molecule.
1D-NOESY (1D Nuclear Overhauser Effect Spectroscopy) is a more advanced technique crucial for determining stereochemistry. uchicago.edu It detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. uchicago.edu By selectively irradiating a specific proton signal and observing which other protons show a Nuclear Overhauser Effect (NOE), researchers can deduce the relative configuration of substituents on the piperidine (B6355638) ring. For example, an NOE between two protons on a ring would suggest they are on the same face (a cis relationship). researchgate.net This is invaluable for confirming the stereochemical outcome of synthetic reactions. researchgate.netnih.gov
| NMR Technique | Primary Use in 3,4,5-Trihydroxypiperidine Characterization |
| ¹H-NMR | Determines the proton framework, chemical shifts, and coupling constants. |
| ¹³C-NMR | Confirms the carbon backbone of the piperidine ring and any substituents. |
| 1D-NOESY | Establishes through-space proximities between protons to confirm relative stereochemistry and conformation. uchicago.eduucsb.edu |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. lcms.cz This technique is used to assess the purity of a sample by separating the main compound from any impurities or starting materials. Reliable LC-MS methodologies are crucial for monitoring the progress of chemical reactions and observing key intermediates that may not have been previously detected. researchgate.net
LC-Q-TOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is a type of HRMS that provides highly accurate mass measurements. This allows for the confident identification of synthetic products by comparing the experimentally measured mass with the calculated exact mass. mdpi.com It is also used to analyze fragmentation patterns (MS/MS), which can further confirm the structure of the compound and its intermediates. mdpi.comnih.gov
While co-crystallography is used for studying ligand-protein complexes, X-ray crystallography of the small molecule itself is the definitive method for determining its three-dimensional structure. mdpi.com By obtaining a suitable single crystal of a 3,4,5-trihydroxypiperidine derivative, researchers can unambiguously determine:
Absolute Configuration: The exact spatial arrangement of atoms (R/S configuration) at each stereocenter, which is critical for biological activity.
Conformation: The preferred shape (e.g., chair, boat) adopted by the piperidine ring in the solid state. mdpi.com
Bond Lengths and Angles: Precise measurements of the molecular geometry. mdpi.comnih.gov
This technique provides the most compelling evidence for the structure of a newly synthesized compound and serves as a benchmark for confirming assignments made by other methods like NMR spectroscopy. nih.govnih.gov
Future Directions in 3,4,5 Trihydroxypiperidine Research
Development of Highly Selective Enzyme Modulators for Specific Glycobiological Targets
The future of 3,4,5-trihydroxypiperidine research lies in the creation of highly selective enzyme modulators. While the parent compound, also known as isofagomine (IFG), is a potent inhibitor of β-glucosidase, the focus is shifting towards designing analogues that can precisely target specific glycosidases involved in various diseases. nih.govnih.gov This selectivity is crucial to minimize off-target effects and enhance therapeutic efficacy.
One promising strategy involves the modification of the piperidine (B6355638) ring. For instance, N-modification of the isofagomine structure has been shown to dramatically alter both the potency and the α/β-preference for different glycosidases. elsevierpure.com These modifications can lead to derivatives with diminished activity against certain enzymes, such as β-galactosidase and α-mannosidase, while improving potency against others like α-glucosidase. elsevierpure.com
Furthermore, O-alkylation of 3,4,5-trihydroxypiperidines has been demonstrated to produce compounds with exquisite selectivity that extends beyond glycosidase inhibition to immunosuppressant and antibacterial activities. nih.gov The development of multivalent derivatives, where multiple trihydroxypiperidine units are linked together, has also shown to be a powerful approach. These multivalent compounds have exhibited a significant increase in inhibitory potency against enzymes like glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. nih.gov
For example, a trivalent derivative of 3,4,5-trihydroxypiperidine was able to double the GCase activity in fibroblasts from a Gaucher patient with a particularly resistant mutation. nih.gov This highlights the potential of multivalency to overcome challenges in treating specific disease genotypes.
The table below summarizes the inhibitory activity of isofagomine and one of its derivatives against various enzymes, illustrating the impact of structural modifications on selectivity.
| Enzyme | Isofagomine (IFG) | N-butyl-isofagomine |
| Acid β-glucosidase | Potent Inhibitor (IC50: 30 nM) | - |
| Lactase | Weak Inhibitor (IC50: >1 mM) | - |
| Sucrase/isomaltase | Weak Inhibitor (IC50: >100 μM) | - |
| Glucosylceramide synthase | Weak Inhibitor (IC50: ~1 mM) | - |
| α-Glucosidase II | Weak Inhibitor (IC50: 200 μM) | - |
| Glycogen (B147801) phosphorylase | Potent Inhibitor (Ki: 0.7 μM) | - |
| Data sourced from multiple studies. nih.gov |
Exploration of Novel and Expedient Synthetic Pathways for Structurally Complex Analogues
A significant hurdle in the exploration of 3,4,5-trihydroxypiperidine analogues is the development of efficient and versatile synthetic routes. Future research will need to focus on creating novel and expedient pathways to access structurally complex derivatives.
Recent advancements have included a one-pot amination-cyclisation cascade reaction to synthesize various stereoisomers of 3,4,5-trihydroxypiperidine in high yields from readily available pentoses. nih.gov This methodology is adaptable for creating N-alkyl derivatives by simply substituting the ammonia (B1221849) source with a primary amine. nih.gov
Other strategies have started from different carbohydrate precursors, such as D-arabinose, to achieve the synthesis of isofagomine in a limited number of steps. nih.gov A key step in this approach was an efficient C-4 oxidation followed by a Henry reaction. nih.gov Another method utilized a gram-scale synthesis from inexpensive (-)-diethyl D-tartrate, featuring a stereoselective Michael addition of a nitroolefin and a Nef reaction as crucial steps. nih.gov
Improvements to existing syntheses are also a key focus, with research aimed at making the preparation of key intermediates more efficient. uwa.edu.au For example, a practical synthesis of C5a-functionalized isofagomine derivatives was developed via the diastereoselective addition of cyanide to a cyclic nitrone. nih.gov The table below outlines some of the key synthetic strategies that have been developed.
| Starting Material | Key Reactions | Overall Yield | Reference |
| D-arabinose | C-4 oxidation, Henry reaction | 17-21% | nih.gov |
| (-)-diethyl D-tartrate | Michael addition, Nef reaction | Gram scale, high yield | nih.gov |
| Commercially available pentoses | One-pot amination-cyclisation | Excellent | nih.gov |
| D-mannose derived aldehyde | Double reductive amination, Strecker reaction | - | researchgate.net |
Integration of Advanced Computational and Experimental Approaches for Rational Design of Bioactive Molecules
The rational design of new 3,4,5-trihydroxypiperidine-based bioactive molecules will be greatly enhanced by the integration of advanced computational and experimental techniques. Structure-based drug design, guided by the crystal structures of target enzymes, is a powerful tool for developing potent and selective inhibitors. nih.gov
Computational modeling can predict how different analogues will bind to the active site of an enzyme, allowing for the in-silico screening of large compound libraries before committing to chemical synthesis. nih.govmdpi.com For example, modeling of isofagomine-based inhibitors in the active site of glucocerebrosidase has revealed that hydrophobic groups can occupy a cleft near the active site, providing a basis for designing new derivatives with enhanced properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. mdpi.com By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the potency of new, unsynthesized analogues. mdpi.com
These computational approaches, when combined with experimental validation through chemical synthesis and biological testing, create a powerful cycle for the discovery and optimization of novel therapeutic agents. nih.govacs.org
Uncovering Undiscovered Biological Activities and Novel Molecular Targets beyond Glycosidase Inhibition
While the primary focus of 3,4,5-trihydroxypiperidine research has been on glycosidase inhibition, there is a growing interest in exploring other potential biological activities and molecular targets. nih.gov The structural similarity of these compounds to monosaccharides suggests that they may interact with a wide range of biological systems.
Research has already shown that certain derivatives of 3,4,5-trihydroxypiperidine possess immunosuppressant and antibacterial properties. nih.gov This indicates that the scaffold has the potential to be developed into a broader class of therapeutics. Future research will likely involve screening these compounds against a wider array of biological targets to uncover novel activities.
Identifying new molecular targets will be crucial in this endeavor. nih.goveur.nl Techniques such as functional genomic mRNA profiling can be used to identify proteins that are overexpressed in disease states, providing a list of potential new targets for which 3,4,5-trihydroxypiperidine-based ligands could be designed. eur.nl
Research into Sustainable Sourcing and Eco-Friendly Production Methods for Research Compounds
As the demand for 3,4,5-trihydroxypiperidine and its analogues for research and potential therapeutic use grows, so does the need for sustainable and environmentally friendly production methods. The principles of "Green Chemistry" are becoming increasingly important in drug discovery and development. astrazeneca.com
Future research in this area will focus on several key aspects:
Use of Renewable Feedstocks: Exploring the use of biomass, such as plant materials rich in sugars or cellulose, as starting materials for synthesis. mdpi.com Bio-derived solvents, produced from renewable sources, are also being investigated as greener alternatives to traditional organic solvents. mdpi.com
Energy-Efficient Synthesis: Developing synthetic routes that require less energy, for example, by using photocatalysis or electrocatalysis to drive reactions at lower temperatures. astrazeneca.com
Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. mdpi.com Techniques like pressurized liquid extraction with water as a solvent and microwave-assisted extraction, which reduces solvent consumption, are being explored. mdpi.com
By embracing these green chemistry principles, the future development of 3,4,5-trihydroxypiperidine-based compounds can be both scientifically innovative and environmentally responsible.
Q & A
Q. What are the optimal synthetic routes for 3,4,5-Trihydroxypiperidin derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound derivatives often involves condensation reactions between hydroxylated aldehydes and piperidine precursors. For example, derivatives like 1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol can be synthesized using substituted benzaldehydes (e.g., 4-fluorobenzyl, 4-bromobenzyl) under acidic conditions (AcOH saturated with HCl gas) at room temperature for 48 hours . Key factors affecting yield include:
- Electron-withdrawing substituents on benzaldehydes (e.g., halogens) improve electrophilicity and reaction efficiency.
- Reaction time : Prolonged durations (≥48 hours) enhance cross-aldol condensation.
| Benzaldehyde Derivative | Yield (%) | Reaction Conditions |
|---|---|---|
| 4-Fluorobenzyl | 74 | AcOH/HCl, 48 h, rt |
| 4-Trifluoromethylbenzyl | 62 | AcOH/HCl, 48 h, rt |
| 4-Methoxybenzyl | 58 | AcOH/HCl, 48 h, rt |
Critical Note : Purification via column chromatography is essential to isolate stereoisomers, as racemic mixtures are common .
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
Methodological Answer: Regiochemical confirmation requires a combination of spectroscopic and computational methods:
- NMR Spectroscopy : H and C NMR can identify hydroxyl group positions via coupling patterns and chemical shifts (e.g., δ 3.5–4.5 ppm for equatorial hydroxyls) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for validating synthetic intermediates .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns, distinguishing isomers with similar retention times in HPLC .
Q. Example Workflow :
Synthesize derivatives with halogen substituents to enhance crystallinity.
Compare experimental NMR data with DFT-calculated spectra for stereochemical assignments.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in bioactivity data often arise from variations in assay conditions or structural impurities. To address this:
- Standardize Assays : Use α-glucosidase inhibition protocols with consistent substrate concentrations (e.g., 4-nitrophenyl-α-D-glucopyranoside) and pH buffers (pH 6.8) .
- Control Stereochemical Purity : Chiral HPLC or capillary electrophoresis ensures enantiomeric excess >98% before testing .
- SAR Analysis : Compare substituent effects systematically. For example, bulky groups (e.g., 4-iodobenzyl) may reduce activity due to steric hindrance, while electron-deficient groups enhance binding .
Case Study : Derivatives with 4-fluorobenzyl groups showed IC values of 12 μM in α-glucosidase assays, whereas 4-methoxy analogs were inactive, highlighting electronic effects on target binding .
Q. What strategies mitigate oxidative degradation of this compound derivatives during pharmacological studies?
Methodological Answer: The polyhydroxylated structure makes these compounds prone to oxidation. Mitigation approaches include:
- Lyophilization : Store derivatives as lyophilized powders under inert gas (N or Ar) at −80°C to minimize radical formation .
- Antioxidant Additives : Use 0.1% w/v ascorbic acid in buffer solutions during in vitro assays .
- Protective Group Chemistry : Temporarily mask hydroxyls as acetyl or benzyl ethers during synthesis, followed by deprotection under mild conditions (e.g., Pd/C/H for benzyl groups) .
Q. Stability Data :
| Storage Condition | Degradation (%) at 25°C/7 Days |
|---|---|
| Ambient air | 98 |
| N atmosphere | 15 |
| With 0.1% ascorbic acid | 5 |
Q. How can computational modeling optimize the design of this compound-based inhibitors?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding modes and thermodynamic stability:
Target Preparation : Retrieve α-glucosidase structures (PDB: 2ZE0) and remove crystallographic water molecules.
Docking Parameters : Use Lamarckian genetic algorithms with 100 runs to sample conformational space .
Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding affinities; correlate with experimental IC values.
Key Insight : Derivatives with hydroxyl groups forming hydrogen bonds to Asp349 and Arg439 show higher inhibitory activity .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit IC curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Tukey’s Test : Compare multiple derivatives’ activities while controlling family-wise error rates .
- QSAR Modeling : Use partial least squares (PLS) regression to link substituent descriptors (Hammett σ, LogP) to bioactivity .
Q. Example Workflow :
Generate dose-response data for 10 derivatives at 6 concentrations (0.1–100 μM).
Validate model assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests.
Q. How should researchers validate the specificity of this compound derivatives for target enzymes?
Methodological Answer:
- Counter-Screening : Test derivatives against related enzymes (e.g., β-glucosidase, amylase) to rule off-target effects .
- Covalent Binding Assays : Use MALDI-TOF MS to detect adduct formation with catalytic residues.
- Kinetic Analysis : Determine inhibition mechanisms (competitive/uncompetitive) via Lineweaver-Burk plots .
Critical Data : A derivative showing >50% inhibition at 10 μM against α-glucosidase but <5% against β-glucosidase confirms specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
